(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone
Description
(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone is a benzofuran-derived methanone compound characterized by two 4-hydroxyphenyl substituents attached to a benzofuran core. This structure confers unique physicochemical properties, such as moderate polarity due to hydroxyl groups and aromaticity from the benzofuran ring.
Properties
CAS No. |
102184-07-6 |
|---|---|
Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H14O4/c22-15-9-5-13(6-10-15)20(24)19-17-3-1-2-4-18(17)25-21(19)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI Key |
ISFTYVILLCOYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methoxy Precursors
The foundational step involves Friedel-Crafts acylation to install methoxy-protected groups. For example, 2-(4-methoxyphenyl)benzofuran is reacted with 4-methoxybenzoyl chloride in the presence of Lewis acids like FeCl₃ or SnCl₄. Toluene or benzene serves as the solvent, enabling regioselective acylation at the 3-position. The methoxy groups act as protective units, preventing hydroxyl oxidation during subsequent steps.
Reaction Conditions:
Demethylation Using Aluminum Chloride Complexes
Demethylation of the methoxy precursors is achieved via aluminum chloride (AlCl₃) complexes. A 2:1 molar ratio of AlCl₃ to the methoxy intermediate in refluxing toluene generates a stable molecular complex, which undergoes hydrolysis with hydrochloric acid to yield the hydroxylated product.
Key Steps:
- Complex Formation:
- 2-alkyl-3-(4-methoxybenzoyl)benzofuran + 2 equiv. AlCl₃ → 2:1 AlCl₃ complex
- Solvent: Toluene, reflux (110°C)
- Time: 2–4 hours
- Hydrolysis:
Mechanistic Insight:
AlCl₃ coordinates with methoxy oxygen, polarizing the C–O bond and facilitating nucleophilic attack by water during hydrolysis. This method avoids over-deacylation, a common issue in classical Friedel-Crafts workflows.
Cyclization Routes for Benzofuran Core Assembly
Flavylium Salt Oxidation
Early methods employed flavylium salt oxidation to construct the benzofuran ring. For instance, 3-methyl-4'-hydroxyflavylium chloride undergoes oxidative cyclization in methanol with iodine, yielding 2-(4-hydroxyphenyl)-3-acetylbenzofuran. Adaptation of this method could introduce dual hydroxyphenyl groups by selecting appropriate flavylium precursors.
Reaction Conditions:
Ninhydrin-Based Cyclization
A novel approach uses ninhydrin and cyclic 1,3-dicarbonyl compounds under phase-transfer catalysis (PTC). Tetrapropylammonium bromide (TPAB) in dichloromethane facilitates the formation of indeno[1,2-b]benzofuran derivatives, which can be functionalized further.
Optimized Protocol:
Comparative Analysis of Synthetic Methods
| Method | Key Step | Catalyst/Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts + Demethylation | AlCl₃ complexation | Toluene/HCl | 78–83 | High regioselectivity, scalable | Harsh conditions, AlCl₃ handling |
| Flavylium Oxidation | I₂-mediated cyclization | Methanol | 50–55 | Single-step | Low yield, limited substrates |
| Ninhydrin Cyclization | TPAB-catalyzed cyclization | CH₂Cl₂ | 90–97 | High yield, mild conditions | Requires functionalized precursors |
| Catalytic Hydrogenation | Pd/C reduction | Ethanol | 78.3 | Clean reaction | Limited to nitro intermediates |
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons
Scientific Research Applications
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Structural Analog: Raloxifene Hydrochloride
Chemical Name: [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone hydrochloride .
- Key Differences :
- Core Structure : Raloxifene contains a benzothiophene ring instead of benzofuran, with sulfur replacing oxygen in the heterocycle.
- Substituents : A piperidinylethoxy group enhances its selectivity as a selective estrogen receptor modulator (SERM).
- Pharmacological Activity : Clinically used for osteoporosis and breast cancer due to SERM activity .
- Physicochemical Properties : Higher molecular weight (473.96 g/mol) and logP (5.2) compared to the target compound, influencing bioavailability .
Chlorophenyl-Substituted Methanones
Example: (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Fenofibrate-related compound) .
Fluorophenyl-Methylbenzophenone
Example: (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone .
- Key Differences: Substituents: Fluorine and methyl groups enhance antifungal activity but reduce hydrogen-bonding capacity.
Benzothiophene vs. Benzofuran Core
Example: 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Benzofuran vs. Benzothiophene : The oxygen atom in benzofuran reduces metabolic stability compared to sulfur in benzothiophene but may improve solubility .
- Substituent Effects : Alkyl groups (e.g., butyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone can be described as follows:
- Molecular Formula : C18H16O3
- Molecular Weight : 284.32 g/mol
- IUPAC Name : (4-Hydroxyphenyl)(2-(4-hydroxyphenyl)-1-benzofuran-3-yl)methanone
Synthesis
The synthesis of this compound typically involves the reaction of hydroxybenzoyl derivatives with benzofuran intermediates. The modified Larock-type coupling method has been employed to achieve high yields of various derivatives, including those containing the benzofuran moiety, which is crucial for enhancing biological activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | A549 | 0.08 |
| 6a | ME-180 | 0.06 |
| CA-4 | A549 | 0.05 |
In a comparative study, compound 6a exhibited a tenfold increase in potency against human cancer cell lines when compared to standard drugs like Combretastatin-A4 (CA-4) .
The mechanism through which (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone exerts its anticancer effects is believed to involve the inhibition of tubulin polymerization, similar to that observed with colchicine derivatives. Molecular docking studies have shown that these compounds interact with the α/β-tubulin interface, suggesting a competitive inhibition mechanism that disrupts microtubule dynamics essential for cell division .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound may also possess anti-inflammatory activities. Studies on related phenolic compounds indicate their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that the presence of hydroxy groups significantly enhanced the antiproliferative effects, with IC50 values ranging from 0.06 to 0.17 µM across different cell lines .
- Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of phenolic compounds on tyrosinase activity, which is crucial for melanin biosynthesis. The most active derivatives showed no cytotoxicity at concentrations up to 25 µM while effectively inhibiting tyrosinase with IC50 values comparable to known inhibitors .
Q & A
Q. What are the key physicochemical properties of (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone, and how do they influence experimental design?
The compound (CAS 2726-47-8) has a molecular formula C₁₆H₁₂O₃ and molecular weight 252.265 g/mol . Key properties include a density of 1.251 g/cm³ , boiling point of 439.1°C , and flash point of 219.3°C . These properties guide solvent selection (e.g., high-polarity solvents for crystallization) and thermal stability considerations during synthesis. For instance, the high boiling point suggests vacuum distillation or sublimation may be required for purification .
Q. What synthetic strategies are reported for benzofuran-containing methanones, and how can they be adapted to this compound?
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for benzofuran derivatives. For example, NaH-mediated coupling in THF with benzyl-protected phenolic intermediates has been used to construct similar benzofuran scaffolds . Adapting this, one could start with 4-hydroxyphenylacetylene and a benzofuran precursor, followed by deprotection under acidic conditions.
Q. How can X-ray crystallography validate the structural configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) at 123 K with a resolution of R factor = 0.054 and wR factor = 0.111 has been applied to analogous benzothiazinone methanones. Key metrics include mean C–C bond lengths (0.004 Å) and torsion angles to confirm the spatial arrangement of hydroxyl and benzofuran groups .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
Contradictions between NMR (e.g., unexpected coupling patterns) and mass spectrometry (e.g., fragmentation anomalies) may arise from tautomerism or residual solvents. Methodological solutions include:
Q. What strategies optimize the regioselectivity of hydroxyl group functionalization in this compound?
The para-hydroxyl groups are prone to competing reactions. A reported approach uses click chemistry with alkyne-tagged building blocks (e.g., propargyl bromide) under mild conditions (CuI catalysis, room temperature) to selectively modify one hydroxyl group while protecting the other with a photolabile group (e.g., nitroveratryloxycarbonyl) .
Q. How can HPLC methods be tailored for quantifying trace impurities in this compound?
A validated HPLC method uses a C18 column , mobile phase of methanol:sodium acetate buffer (pH 4.6) (65:35), and UV detection at 254 nm . The buffer includes 1-octanesulfonate (16.22 g/L) to enhance peak symmetry for polar impurities like residual phenolic intermediates .
Q. What in vitro bioactivity models are suitable for studying this compound’s pharmacological potential?
Benzophenone derivatives exhibit antimicrobial and anticancer activity. Recommended assays include:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Anticancer : MTT assay on human cancer cell lines (e.g., HeLa), with IC₅₀ calculation after 48-hour exposure .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The benzofuran moiety imposes steric hindrance, limiting reactions at the 3-position. Electronic effects from the electron-rich 4-hydroxyphenyl groups favor electrophilic substitution at the ortho position. DFT calculations (B3LYP/6-31G*) can predict reactive sites, as demonstrated for similar methanones .
Methodological Notes
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediates; final compound purity ≥95% confirmed by HPLC .
- Crystallization : Ethanol/water (7:3) yields single crystals suitable for SCXRD .
- Stability : Store at −20°C under nitrogen to prevent oxidation of phenolic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
